maltotriose - 9057-02-7

maltotriose

Catalog Number: EVT-459569
CAS Number: 9057-02-7
Molecular Formula: C20H36O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pullulan is a polysaccharide polymer consisting of maltotriose units, also known as α-1,4- ;α-1,6- glucan . It is produced from starch by the fungus Aureobasidium pullulans . Pullulan is mainly used by the cell to resist desiccation and predation . It is also used in various applications from food additives to environmental remediation agents .

Synthesis Analysis

Pullulan is synthesized intracellularly and released out . The yield and molecular properties of pullulan produced by various strains still need to be promoted to fit the application needs . The highest pullulan concentration was observed when A. pullulans was cultivated with a sucrose substrate .

Molecular Structure Analysis

Pullulan is a linear α-D-glucan composed of maltotriose subunits linked by α-1,6 bonds, while the glucose units in the maltotriose subunits are linked by α-1,4-glycosidic .

Chemical Reactions Analysis

Pullulan can be derivatized via various chemical reactions to increase its utility in the field of pharmaceuticals . It can form complexes with Cu 2+ and gives no color reaction with I 2 .

Physical And Chemical Properties Analysis

Pullulan is a water-soluble, neutral polysaccharide . It has excellent transparent film–forming ability, moisture absorptivity, water solubility, non-toxicity, and adhesivity .

Maltotriose

  • Compound Description: Maltotriose is a trisaccharide consisting of three glucose units linked by α-1,4 glycosidic bonds. It is a product of pullulan hydrolysis by pullulanase enzymes. [, , , , , ]
  • Relevance: Maltotriose is a direct degradation product of pullulan, formed by the cleavage of α-1,6 glycosidic bonds. This makes it a key indicator of pullulanase activity and a relevant compound in studies focusing on pullulan hydrolysis. [, , , , , ]

Panose

  • Compound Description: Panose is a trisaccharide composed of glucose units linked in an α-1,6; α-1,4 configuration. It is produced during pullulan hydrolysis by neopullulanase. []
  • Relevance: Panose is a significant product of pullulan degradation by neopullulanase, specifically highlighting the enzyme's ability to cleave both α-1,4 and α-1,6 glycosidic bonds. [] This differentiates neopullulanase activity from typical pullulanases which primarily produce maltotriose. []

Amylose

  • Compound Description: Amylose is a linear polysaccharide composed of glucose units linked by α-1,4 glycosidic bonds. It is a major component of starch. [, ]
  • Relevance: Unlike pullulan, amylose does not contain α-1,6 glycosidic bonds. This structural difference is significant as some pullulanases, specifically type I, can hydrolyze amylose alongside pullulan, while others cannot. [, ] This distinction helps classify and characterize different pullulanase enzymes.

Amylopectin

  • Relevance: The structural similarity to pullulan, specifically the presence of α-1,6 glycosidic bonds, makes amylopectin a potential substrate for some pullulanase enzymes. [, ] This shared substrate specificity highlights the enzymatic capabilities of certain pullulanases and their potential applications in starch modification.

Starch

  • Compound Description: Starch is a complex carbohydrate consisting of two types of glucose polymers: amylose and amylopectin. [, , , ]
  • Relevance: The presence of amylopectin in starch makes it a relevant substrate for certain pullulanases, particularly those involved in starch processing industries. [, , , ] The ability of pullulanases to hydrolyze the α-1,6 bonds in amylopectin allows for the modification of starch properties and its conversion into smaller sugars.

Glycogen

  • Compound Description: Glycogen is a highly branched polysaccharide of glucose serving as the primary energy storage form in animals and fungi. Similar to amylopectin, it contains α-1,6 glycosidic linkages at branching points. []
  • Relevance: The shared structural feature of α-1,6 glycosidic bonds with pullulan makes glycogen a potential substrate for some pullulanases. [] This broader substrate specificity highlights the versatility of certain pullulanases in hydrolyzing α-1,6 linkages in different biological contexts.

β-Limited Dextrins

  • Compound Description: β-limited dextrins are branched oligosaccharides produced from amylopectin by the action of β-amylase. They contain α-1,6 glycosidic bonds at their branch points. []
  • Relevance: As with amylopectin and glycogen, the presence of α-1,6 glycosidic bonds in β-limited dextrins makes them potential substrates for some pullulanases. [] This susceptibility to pullulanase action further demonstrates the enzyme's role in modifying branched polysaccharides.

Pullulan-PEG

  • Compound Description: Pullulan-PEG refers to a conjugate of pullulan and polyethylene glycol (PEG). This conjugation combines the beneficial properties of both polymers, such as the biocompatibility and film-forming ability of pullulan with the water solubility and flexibility of PEG. []
  • Relevance: Pullulan-PEG represents a chemically modified form of pullulan with enhanced properties for various applications, including drug delivery and material science. [] The research on pullulan-PEG demonstrates the potential for tailoring pullulan's properties through chemical modifications.

Chitosan Oligosaccharide

  • Compound Description: Chitosan oligosaccharide (COS) is a low molecular weight derivative of chitosan, a natural polysaccharide derived from chitin. COS possesses antimicrobial and antioxidant properties. []
  • Relevance: COS is often combined with pullulan to create biocomposite materials with enhanced properties. [] The combination of COS and pullulan leverages their individual benefits to create materials suitable for various applications, including food packaging and biomedical fields.

Montmorillonite

  • Compound Description: Montmorillonite (MMT) is a naturally occurring clay mineral known for its high surface area and adsorption capacity. []
  • Relevance: MMT is frequently incorporated into pullulan-based biocomposites to improve their mechanical and barrier properties. [] The addition of MMT to pullulan matrices creates synergistic effects, resulting in enhanced material performance for diverse applications.
Synthesis Analysis

The synthesis of maltotriose can be achieved via two main methods: enzymatic hydrolysis and chemical synthesis.

  1. Enzymatic Hydrolysis:
    • The most common method involves the use of alpha-amylase on starch substrates. This enzyme acts on various forms of starch, such as soluble starch and waxy corn starch, yielding maltotriose in substantial quantities (e.g., 55% from soluble starch) .
    • The reaction conditions typically involve moderate temperatures (60-70°C) and a neutral pH to optimize enzyme activity.
  2. Chemical Synthesis:
    • A more complex process involves using specific glycosyl donors and acceptors to construct maltotriose through chemical reactions. For instance, one method reported the synthesis of branched pentasaccharides like 6'-alpha-maltosyl-maltotriose using phenyl 2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside as a glycosyl acceptor and a specially synthesized glycosyl donor. The final product was obtained through condensation reactions followed by debenzylation and removal of protective groups .
Molecular Structure Analysis

Maltotriose has a molecular formula of C18H36O18C_{18}H_{36}O_{18} and a molecular weight of approximately 504.48 g/mol. The structure consists of three glucose units linked by α-1,4 glycosidic bonds:

  • Structural Representation:
    • The glucose units are arranged linearly, with hydroxyl groups (-OH) contributing to its solubility in water.
  • Nuclear Magnetic Resonance Spectroscopy:
    • Techniques such as 1H^1H and 13C^13C NMR spectroscopy have been used to confirm the identity and structural integrity of maltotriose during synthesis and enzymatic hydrolysis .
Chemical Reactions Analysis

Maltotriose participates in various chemical reactions, primarily involving hydrolysis and fermentation:

  1. Hydrolysis:
    • Maltotriose can be hydrolyzed into its constituent glucose units by enzymes such as maltase or glucoamylase under acidic or neutral conditions.
    • This reaction is crucial in biological systems where maltotriose serves as an energy source.
  2. Fermentation:
    • In yeast species like Saccharomyces cerevisiae, maltotriose can be fermented to produce ethanol and carbon dioxide. The fermentation process is facilitated by specific transporters (e.g., AGT1) that mediate the uptake of maltotriose into yeast cells .
    • Fermentation kinetics vary based on yeast strain and environmental conditions, with some strains exhibiting high efficiency in utilizing maltotriose compared to others.
Mechanism of Action

The mechanism by which maltotriose exerts its effects primarily revolves around its role as a fermentable sugar:

  • Transport Mechanism:
    • Maltotriose is transported into yeast cells via specific permeases that utilize an electrochemical proton gradient for active transport. The AGT1 transporter plays a pivotal role in this process, allowing for efficient uptake even at low concentrations .
  • Metabolic Pathway:
    • Once inside the cell, maltotriose undergoes hydrolysis to glucose, which then enters glycolysis for energy production. This metabolic pathway is critical for yeast growth and fermentation efficiency.
Physical and Chemical Properties Analysis

Maltotriose exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a white crystalline powder.
  • Solubility: Maltotriose is highly soluble in water due to its multiple hydroxyl groups.
  • Melting Point: It does not have a defined melting point but decomposes upon heating.
  • Optical Activity: Maltotriose is optically active due to its chiral centers present in the glucose units.

These properties make maltotriose suitable for various applications in food science and biotechnology.

Applications

Maltotriose has several scientific and industrial applications:

  1. Food Industry:
    • Used as a sweetener or flavor enhancer in various food products due to its mild sweetness compared to sucrose.
  2. Brewing Industry:
    • Essential for fermentation processes in brewing beer; it serves as a fermentable sugar that contributes to alcohol production.
  3. Biotechnology:
    • Utilized in research settings for studying carbohydrate metabolism and enzyme kinetics related to fermentation processes.
  4. Nutritional Supplements:
    • Sometimes included in dietary supplements due to its digestible carbohydrate content that provides quick energy.
Structural Characterization of Maltotriose

Molecular Configuration and Glycosidic Bonding Patterns

Maltotriose (C₁₈H₃₂O₁₆) is a linear trisaccharide composed of three α-D-glucose units connected via α(1→4) glycosidic bonds. This configuration arises from the partial hydrolysis of starch by amylases, where maltotriose represents a key intermediate product [1] [5]. The molecule features a reducing end with a free anomeric carbon (C1) capable of mutarotation, and a non-reducing end terminated by a glucopyranose ring. The central glucose unit bridges the terminal residues through its C1 and C4 hydroxyl groups, creating a characteristic rigid helical twist in the glycosidic backbone [4] [7]. This bonding pattern distinguishes maltotriose from isomeric oligosaccharides like panose (α-1,6-linked), which exhibit branched structures [9]. The specific glycosidic linkages confer resistance to human intestinal maltase-glucoamylase compared to maltose, leading to partial digestion and prebiotic effects [1] [5].

  • Glycosidic Bond Geometry: The α(1→4) linkages impose torsional constraints (Φ: C1-O-C4'; Ψ: O-C4'-C3') that stabilize a right-handed helix, as confirmed by X-ray crystallography [4].
  • Anomeric Reactivity: The reducing end’s open-chain form enables Maillard reactions and glycation of proteins, forming Amadori products detectable in biotherapeutics [3].

Table 1: Comparative Glycosidic Bonding in Oligosaccharides

OligosaccharideLinkage TypeReducing EndBiological Origin
Maltotrioseα(1→4) x 2YesStarch hydrolysis
Panoseα(1→6) + α(1→4)YesMicrobial transglycosylation
Isomaltotrioseα(1→6) x 2YesDextran hydrolysis
Maltotetraoseα(1→4) x 3YesStarch hydrolysis

Physicochemical Properties: Solubility, Crystallization, and Stability

Maltotriose exhibits high water solubility (554 g/L at 25°C) due to extensive hydrogen bonding between its hydroxyl groups and water molecules. This solubility exceeds that of longer maltooligosaccharides like maltohexaose (252 g/L) due to reduced molecular packing efficiency [5]. Crystallization behavior is influenced by supersaturation levels, yielding anhydrous or hydrate forms. The compound displays hygroscopicity, necessitating controlled humidity (<30% RH) during storage to prevent deliquescence [10]. Thermal stability analysis reveals decomposition above 160°C, with glass transition temperature (Tg) at ~100°C for amorphous forms. Hydrolytic stability is pH-dependent, with maximum stability at pH 5–7; acid-catalyzed hydrolysis accelerates below pH 3 [1] [10].

  • Crystallization Kinetics: Slow nucleation rates facilitate amorphous solid dispersion formation with polymers like PVP or HPMCAS, enhancing physical stability [10].
  • Solution Behavior: Low osmolality (e.g., 10% w/v solution ≈ 120 mOsm/kg) enables isotonic formulations without significant osmotic stress [5].

Table 2: Physicochemical Properties of Maltooligosaccharides

PropertyMaltotrioseMaltotetraoseMaltohexaose
Molecular Weight (g/mol)504.4666.6990.9
Water Solubility (g/L, 25°C)554350252
Hydrogen Bond Donors111420
Glass Transition Temp (°C)~100~115~130

Spectroscopic Identification Methods (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural assignment for maltotriose. Key ¹H-NMR signals include anomeric protons at δ 5.40 (α-reducing end), δ 5.22 (non-reducing end), and δ 4.65 (β-reducing end) in D₂O [3]. ¹³C-NMR resolves glycosidic linkage carbons at δ 100–103 (C1 signals) and ring carbons at δ 60–80. Two-dimensional experiments (COSY, TOCSY, HSQC) confirm connectivity: reducing-end α-glucose H1/C1 correlates to H2/C2, while α(1→4)-linked residues show H1-to-C4' cross-peaks in HMBC spectra [3] [8].

Infrared (IR) Spectroscopy: Characteristic absorptions include O-H stretch (3400 cm⁻¹), C-H stretch (2930 cm⁻¹), and glycosidic bond C-O-C asymmetry (1150 cm⁻¹). Anomeric configuration is confirmed by α-linkage bands at 844 cm⁻¹ [4] [6].

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode detects [M-H]⁻ ion at m/z 503. Negative-ion MS/MS fragments reveal glycosidic cleavages: m/z 341 (loss of terminal glucose), m/z 179 (B₁ ion), and m/z 161 (C₁ ion) [3] [9]. Matrix-assisted laser desorption/ionization (MALDI-TOF) with DHB matrix shows [M+Na]⁺ adduct at m/z 527.

  • Quantitative NMR: Using internal standards (TSP or DSS), ¹H-NMR enables absolute quantification in complex mixtures like honey, with detection limits of ~0.1% w/w [6] [8].
  • Distinguishing Isomers: Maltotriose exhibits distinct fragmentation patterns vs. isomaltotriose in MS/MS (m/z 323 vs. 305) and different anomeric signal multiplicities in NMR [9].

Table 3: Characteristic NMR Chemical Shifts for Maltotriose (D₂O, ppm)

ResidueH1H2H3H4C1
Non-reducing end5.223.553.723.42100.8
α(1→4)-Linked middle5.403.653.783.6299.9
Reducing end (α)5.203.523.753.5092.5
Reducing end (β)4.653.253.703.4897.0

List of Compounds Mentioned:

  • Maltotriose
  • α-D-glucose
  • Amadori products
  • Panose
  • Isomaltotriose
  • Maltotetraose
  • Maltohexaose
  • Hydroxypropyl methylcellulose (HPMC)
  • Polyvinylpyrrolidone (PVP)
  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

Properties

CAS Number

9057-02-7

Product Name

maltotriose

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H36O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1

InChI Key

GFZFEWWPMNSVBS-WVZDODFGSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Synonyms

NPcaps; P 10; P 10 (carbohydrate); P 100; P 100 (carbohydrate); P 20; P 20 (carbohydrate); P 200; P 200 (carbohydrate); P 400; P 400 (carbohydrate); P 50; P 50 (carbohydrate); P 800; P 800 (carbohydrate); PF 10; PF 10 (carbohydrate); PF 20; PF 20 (ca

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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